molecular formula C13H15FN4O2S2 B2960353 2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide CAS No. 2034604-71-0

2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide

Cat. No.: B2960353
CAS No.: 2034604-71-0
M. Wt: 342.41
InChI Key: YUOOQEZJPAPWCO-UHFFFAOYSA-N
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Description

2-Fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a fluorine-substituted benzene ring linked to a piperidine moiety, which is further functionalized with a 1,2,5-thiadiazole heterocycle. The fluorine atom at the ortho position of the benzene ring may influence electronic properties and binding affinity, while the thiadiazole-piperidine system could contribute to conformational rigidity .

Properties

IUPAC Name

2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O2S2/c14-11-3-1-2-4-12(11)22(19,20)17-10-5-7-18(8-6-10)13-9-15-21-16-13/h1-4,9-10,17H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOOQEZJPAPWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2F)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, which can be synthesized from thiosemicarbazide and an appropriate nitrile under acidic conditions . The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the sulfonamide group is added via a reaction with a sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide and related sulfonamide derivatives. Data are derived from synthetic protocols (), crystallographic tools (), and inferred structure-activity relationships.

Compound Molecular Weight Melting Point (°C) Heterocycle Sulfonamide Substituent Key Structural Features
2-Fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide (Target Compound) ~365.4 (calculated) Not reported 1,2,5-Thiadiazole Piperidine-thiadiazole Ortho-fluorine; rigid thiadiazole-piperidine linkage
Example 57 () 616.9 211–214 Pyrazolo[3,4-d]pyrimidine Cyclopropyl Fluoro-chromenyl backbone; bulky pyrazolo-pyrimidine
4-(N-Isopropylsulfamoyl)phenylboronic acid (Intermediate in ) 257.3 Not reported Boronic acid Isopropyl Boronic acid for Suzuki coupling; sulfamoyl group

Key Observations:

Fluorine Positioning : The ortho-fluorine in the target compound may enhance lipophilicity and membrane permeability compared to para-fluorinated analogs, as seen in Example 57’s chromenyl system .

Sulfonamide Substituents : The cyclopropyl and isopropyl groups in Example 57 and its intermediate () introduce steric bulk, which could hinder target engagement compared to the piperidine-thiadiazole group in the target compound.

Crystallographic Analysis : Tools like SHELX () and Mercury () enable comparative studies of packing motifs and hydrogen-bonding networks. For instance, the thiadiazole’s sulfur and nitrogen atoms may form stronger intermolecular interactions than pyrazolo-pyrimidine systems, affecting solubility and crystal stability .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely involves Suzuki-Miyaura coupling (as in ) or sulfonylation of a piperidine-thiadiazole precursor. The absence of boronic acid intermediates in its structure simplifies purification compared to Example 57 .
  • Thermal Stability : The melting point of Example 57 (211–214°C) implies high crystallinity due to its extended π-system; the target compound’s simpler structure may result in a lower melting point, improving formulation flexibility .

Biological Activity

2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound features a unique combination of functional groups, including a fluorine atom, a thiadiazole ring, and a sulfonamide group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • 5-HT1A Receptors : The compound may act as an antagonist at serotonin receptors, which are implicated in various neurological disorders.
  • Aromatase Inhibition : It has been suggested that the compound may inhibit the aromatase enzyme, leading to decreased estrogen levels. This action could be beneficial in treating estrogen-dependent cancers such as breast cancer.

Biochemical Pathways

The inhibition of aromatase disrupts the biosynthesis of estrogens, which can have significant implications in cancer therapy. Additionally, the nitrogen atoms in the thiadiazole ring are believed to interact with the heme moiety of cytochrome P450 enzymes, potentially affecting drug metabolism and clearance.

Pharmacokinetics

The pharmacokinetic profile of 2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide suggests favorable absorption and distribution characteristics. Its ability to form hydrogen bonds enhances its solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : In cell line assays against human breast adenocarcinoma (MCF-7) and other cancer types, the compound exhibited significant cytotoxic effects. For instance, it demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin .
Cell LineIC50 Value (µM)Reference Compound
MCF-715.63Tamoxifen (10.38)
U9370.12 - 2.78Doxorubicin

Molecular Docking Studies

Molecular docking studies have indicated strong binding affinity between the compound and estrogen receptors, suggesting that it may function similarly to Tamoxifen by inducing apoptosis in cancer cells through receptor-mediated pathways .

Synthesis and Preparation

The synthesis of 2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide typically involves multiple synthetic steps:

  • Thiadiazole Ring Formation : Synthesized from thiosemicarbazide and an appropriate nitrile under acidic conditions.
  • Subsequent Modifications : The introduction of the sulfonamide group and fluorine atom is achieved through substitution reactions using various reagents.

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